Cas no 899691-53-3 (2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid)

899691-53-3 structure

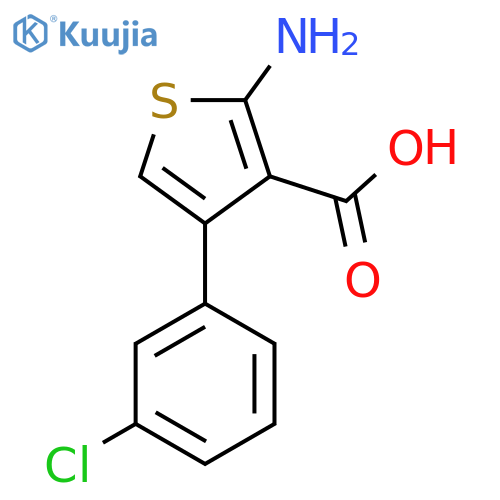

商品名:2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

CAS番号:899691-53-3

MF:C11H8ClNO2S

メガワット:253.704720497131

CID:2112605

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid

- 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

- 2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid

-

- インチ: 1S/C11H8ClNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15)

- InChIKey: BEVRGXJQQIDOLT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C1=CSC(=C1C(=O)O)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 277

- トポロジー分子極性表面積: 91.6

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169006326-250mg |

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid |

899691-53-3 | 95% | 250mg |

$185.50 | 2023-08-31 | |

| Alichem | A169006326-1g |

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid |

899691-53-3 | 95% | 1g |

$438.00 | 2023-08-31 | |

| Crysdot LLC | CD11022461-1g |

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid |

899691-53-3 | 97% | 1g |

$412 | 2024-07-19 |

2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

899691-53-3 (2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬